molecular formula C22H20N2O2 B2448963 N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide CAS No. 941934-10-7

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide

Cat. No. B2448963
CAS RN: 941934-10-7
M. Wt: 344.414
InChI Key: QEOFCLCRPXXWPM-UHFFFAOYSA-N
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Description

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide, also known as MMPI-1, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists widely use it due to several factors:

Tyrosine Kinase Inhibition

Imatinib, a therapeutic agent for leukemia treatment, specifically inhibits tyrosine kinases. Although structurally characterized primarily as its piperazin-1-ium salt, it contains the pyrrolidine moiety .

Phosphonate Synthesis

Researchers have prepared diethyl (α-azido(benzamido)methyl)phosphonate using a strategy involving the pyrrolidine ring. This compound is obtained under dehydrating conditions and has potential applications in synthetic chemistry .

Thermochemistry Studies

The compound naphthalene, 1-methyl- (which shares structural similarities with our target compound) has been studied for its gas phase thermochemistry data .

Carbamic Acid Derivatives

The synthesis of carbamic acid derivatives, such as (4-ethylamino-2-oxo-3-phenylcarbamoyl-pent-3-enyl)-carbamic acid tert-butyl ester, involves similar chemical principles related to the pyrrolidine ring .

Biological Activity Enhancement

The substitution pattern on the pyrrolidine ring significantly affects biological activity. For instance, antibacterial activity increases with specific N’-substituents and 4’-phenyl substituents .

properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-15-11-12-17(14-20(15)24-13-5-10-21(24)25)23-22(26)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOFCLCRPXXWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

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